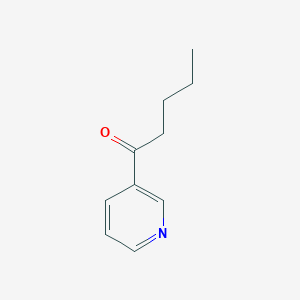

1-(吡啶-3-基)戊酮

描述

The compound "1-(Pyridin-3-yl)pentan-1-one" is a pyridine derivative, which is a class of compounds known for their aromaticity and presence in various chemical and biological systems. Pyridine derivatives are often used as ligands in coordination chemistry due to their ability to donate electrons to metal centers, forming stable complexes with various metals. These complexes can exhibit interesting properties and have potential applications in catalysis, including photocatalysis, as well as in the synthesis of supramolecular structures.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including the condensation of different precursors. For instance, the synthesis of ligands with pyridine units has been described, where pyridine-based ligands coordinate with 3d element cations to yield complexes . Another example includes the synthesis of a pentacarbonyl tungsten complex with a pyridine-containing ligand . Additionally, the reaction of 1-cyanobicyclo[1.1.0]butane with platinum(II) complexes followed by treatment with pyridine leads to the isolation of a pyridine-containing platinum complex .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione has been determined, revealing that the phenyl and pyridine rings are almost perpendicular to each other . Similarly, the structure of a pentacarbonyl tungsten complex with a pyridine-containing ligand has been elucidated, showing the ligand bound to the metal via a triazole nitrogen atom .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including coordination to metal centers and proton transfer processes. DFT studies have shown that tautomeric forms of pyridine derivatives can be unstable, and proton transfer can lead to the formation of enol and enaminone structures . The coordination of pyridine derivatives to metal centers can result in the formation of complexes with photocatalytic activities, as seen with cobalt complexes that catalyze water reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. For example, the excess molar enthalpies of mixtures of pyrrolidin-2-one with alcohols, including pentan-1-ol, have been measured, providing insights into the specific interactions between these compounds . The construction of a supramolecular complex with 1,5-bis(pyridinium)pentane demonstrates the ability of pyridine derivatives to form extended structures through weak interactions like π-π stacking .

科学研究应用

质子转移和互变异构

已对1-(吡啶-3-基)戊酮及其衍生物进行了研究,以了解其质子转移和互变异构的偏好。密度泛函理论计算表明,相关化合物的某些互变异构形式不稳定,而其他形式由于芳香性和分子内氢键的影响更稳定(Dobosz, Gawinecki, & Kanabaj, 2010)。

分子相互作用和复合物形成

关于涉及相关配体的AgI复合物中银亲和相互作用的研究揭示了分子聚集和复合物阳离子形成的见解(van Terwingen & Englert, 2019)。另一项关于与类似化合物衍生的席夫碱Ni(II)复合物的研究提供了有关复合物形成和稳定性中对阴离子影响的证据(Chattopadhyay et al., 2009)。

相变和结构分析

利用中子衍射技术对3-(吡啶-4-基)戊二酮进行的相变和质子排序研究提供了有关低温下结构动力学的见解(Truong et al., 2017)。

DNA结合和生物学研究

合成了与相关化合物相关的3-吡啶醛肟的锌(II)复合物,并分析了它们的DNA结合性能,表明在生物无机化学中具有潜在应用(Konidaris et al., 2010)。

缓蚀研究

对包括4-(吡啶-2-基亚胺)戊酮在内的席夫碱衍生物进行了研究,以探讨其作为轻钢腐蚀抑制剂的潜力,表明相关化合物在材料科学中的适用性(Mrani et al., 2021)。

构象行为和化学合成

使用密度泛函理论研究了与1-(吡啶-3-基)戊酮相关的亚胺肟分子的构象行为,揭示了分子稳定性和生物相互作用潜力的见解(Kaya, 2016)。

属性

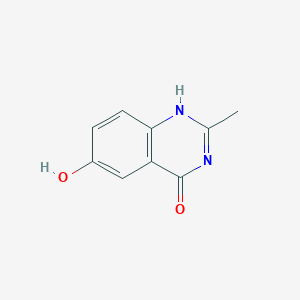

IUPAC Name |

1-pyridin-3-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPPMKWFQBHNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505641 | |

| Record name | 1-(Pyridin-3-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)pentan-1-one | |

CAS RN |

1701-72-0 | |

| Record name | 1-(Pyridin-3-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

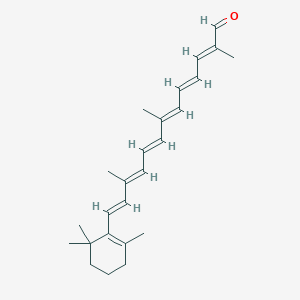

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)

![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)